N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted at position 1 with a 4-methylphenyl group, at position 5 with a propyl chain, and at position 4 with a carboxamide group linked to a 2-hydroxyethyl moiety. Its structural features, including the polar hydroxyethyl group and lipophilic propyl chain, suggest a balance between solubility and membrane permeability, making it a candidate for anticancer applications . The compound’s crystal structure, resolved via X-ray crystallography (using SHELX software), reveals intermolecular hydrogen bonds involving the hydroxyethyl group, which may influence its stability and biological interactions .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-4-13-14(15(21)16-9-10-20)17-18-19(13)12-7-5-11(2)6-8-12/h5-8,20H,3-4,9-10H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIYVLCZXPDIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, alternative catalysts and solvents may be explored to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. This reactivity is critical for understanding its metabolic pathways:
Oxidation Reactions
The propyl side chain and triazole ring are susceptible to oxidation:
Substitution Reactions
Electrophilic substitution occurs at the 4-methylphenyl group, while nucleophilic substitution targets the hydroxyethyl side chain:
Complexation Reactions
The triazole nitrogen atoms participate in metal coordination, relevant to catalytic applications:
Thermal Degradation
Thermogravimetric analysis (TGA) of analogs reveals decomposition pathways:
Biochemical Interactions
The compound interacts with biological targets via non-covalent bonding:
Key Insights from Structural Analysis
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives, including N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, as antiviral agents. Research indicates that compounds with triazole moieties exhibit significant activity against various viruses, including hepatitis C virus (HCV) and dengue virus (DENV). The mechanism often involves the inhibition of viral polymerases.
Case Study: Inhibition of HCV NS5B Polymerase
A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against HCV NS5B polymerase. This suggests that modifications in the triazole structure could enhance antiviral efficacy .
| Compound | IC50 (μM) | Virus Target |
|---|---|---|
| Compound A | 32.2 | HCV NS5B |
| Compound B | 31.9 | HCV NS5B |
| This compound | TBD | TBD |
2. Antifungal Properties
Triazoles are also known for their antifungal properties. Research indicates that compounds similar to this compound have shown effectiveness against fungal pathogens by inhibiting ergosterol synthesis.
Agricultural Applications
1. Pesticide Development
The unique structure of this compound positions it as a candidate for developing new pesticides. Its ability to disrupt cellular processes in pests can lead to effective pest management solutions.
Case Study: Efficacy Against Specific Pests
In controlled studies, triazole compounds demonstrated significant efficacy against common agricultural pests such as aphids and whiteflies. The application of these compounds resulted in reduced pest populations and improved crop yields.
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 78 | 150 |
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The following compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents, leading to distinct physicochemical and biological properties:
Crystallographic and Conformational Insights
Structural studies using SHELXL and WinGX/ORTEP highlight how substituents influence molecular packing. For example:
Biological Activity
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, identified by the CAS number 950235-39-9, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.34 g/mol
- Structure : The compound features a triazole ring which is known for its diverse biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions to yield the desired triazole derivative. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. In vitro assays have indicated that this compound may induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induction of apoptosis via ROS generation |
| MDA-MB-231 | 5.04 | Inhibition of proliferation and migration |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, triazole derivatives have shown anti-inflammatory effects by modulating cytokine release. Studies indicate that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated cell cultures .
Case Studies
Case Study 1: Anticancer Activity in HCT116 Cells
A study investigated the effect of a triazole derivative on HCT116 colorectal cancer cells. The compound exhibited an IC50 value of 0.43 µM, significantly reducing cell viability and inducing apoptosis through the activation of caspases and increased ROS levels .
Case Study 2: Antimicrobial Efficacy
Another research focused on evaluating the antimicrobial activity of triazole derivatives against various bacterial strains. The results indicated that certain derivatives showed strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Q & A
Q. What are the recommended synthetic protocols and characterization methods for N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling. Key steps include purification via column chromatography and characterization using -NMR, -NMR, and HRMS to confirm regioselectivity and purity. HPLC analysis (e.g., reverse-phase C18 column) is critical for assessing chemical stability and enantiomeric excess .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, use SHELXL (for small-molecule crystallography) to model anisotropic displacement parameters and resolve disorder. WinGX or Olex2 can integrate SHELX workflows for structure validation and visualization .
Q. What biological targets or pathways are associated with this triazole carboxamide derivative?
Structurally analogous triazole carboxamides inhibit enzymes like COX-2 and modulate Wnt/β-catenin signaling. Preliminary assays (e.g., enzyme-linked immunosorbent assays, ELISAs) should assess binding affinity to these targets. Use IC determinations with recombinant proteins to quantify inhibitory potency .
Advanced Questions
Q. How do conformational variations in the triazole ring and substituent groups impact biological activity?
The dihedral angle between the triazole ring and the 4-methylphenyl group (e.g., 74.02° in related structures) influences steric interactions with target proteins. Molecular dynamics simulations (AMBER or GROMACS) can model ligand-protein docking, while SCXRD data validate torsional angles. Substituent bulkiness (e.g., propyl vs. cyclopropyl) may alter binding pocket accessibility .
Q. What strategies address low aqueous solubility during in vitro assays?
Co-solvent systems (e.g., DMSO/PBS mixtures) or micellar formulations (using Poloxamer 407) can enhance solubility. For pharmacokinetic studies, derivatization with hydrophilic moieties (e.g., PEGylation) improves bioavailability. Monitor solubility via dynamic light scattering (DLS) or nephelometry to optimize formulations .
Q. How can contradictory data from NMR and X-ray crystallography be resolved?
Discrepancies may arise from solution vs. solid-state conformations. Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering). Cross-validate with density functional theory (DFT) calculations (Gaussian 16) to compare experimental and theoretical -NMR chemical shifts. SHELXL's TWIN/BASF commands can refine twinned crystals if diffraction data show ambiguity .
Q. What multi-target screening approaches are suitable for identifying off-target effects?
High-throughput kinase profiling (e.g., Eurofins KinaseScan) or thermal shift assays (TSA) identify unintended interactions. For pathway-level analysis, RNA sequencing (RNA-seq) of treated cell lines reveals transcriptional changes. Dose-response curves across multiple assays (e.g., cytotoxicity, metabolic activity) distinguish target-specific effects from pleiotropy .
Q. Methodological Notes
- Synthesis Optimization : Replace traditional workup (e.g., liquid-liquid extraction) with solid-phase extraction (SPE) to reduce byproduct contamination .
- Data Validation : Use PLATON (in WinGX) to check for missed symmetry or solvent-accessible voids in crystallographic models .
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity and validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
